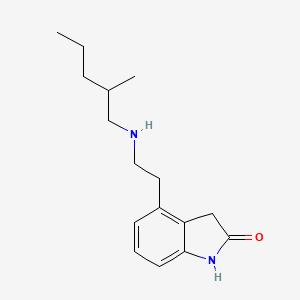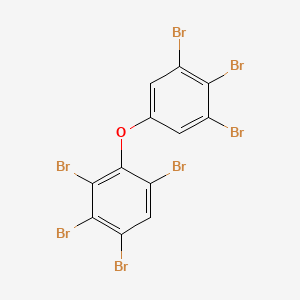
2,3,3',4,4',5',6-Heptabromodiphenyl ether
Overview
Description
2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). It is characterized by the presence of seven bromine atoms attached to a diphenyl ether structure. This compound is primarily used to reduce the flammability of various materials, including plastics, textiles, and electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed for substitution reactions.
Major Products Formed:
Oxidation: Brominated phenols and quinones.
Reduction: Less brominated diphenyl ethers.
Substitution: Diphenyl ethers with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior and environmental impact of brominated flame retardants.
Biology: Research focuses on its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studies investigate its toxicological effects and potential health risks to humans.
Mechanism of Action
The mechanism of action of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether involves its interaction with biological molecules. It can bind to hormone receptors, disrupting endocrine functions. The compound may also generate reactive oxygen species, leading to oxidative stress and cellular damage. These interactions can affect various molecular targets and pathways, contributing to its toxicological effects .
Comparison with Similar Compounds
- 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether
- 2,2’,3,3’,4,5,6-Heptabromodiphenyl ether
- 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether
Comparison: While these compounds share similar structures and bromination patterns, 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether is unique in its specific bromination positions, which influence its chemical reactivity and biological effects. This uniqueness makes it a valuable compound for studying the environmental and health impacts of brominated flame retardants .
Properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(3,4,5-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-5-1-4(2-6(14)9(5)17)20-12-8(16)3-7(15)10(18)11(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBFKFHSIPERIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704805 | |
| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446255-30-7 | |
| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5',6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I87V02K52L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is there interest in synthesizing octaBDEs like BDE-194 and BDE-196, and what is the role of BDE-191 in this process?
A1: Polybrominated diphenyl ethers (PBDEs), specifically octaBDEs, are of interest due to their presence as environmental contaminants. They originate from industrial sources and the breakdown of other PBDEs like decabromodiphenyl ether (BDE-209) []. To study these environmental contaminants, researchers require authentic samples of octaBDE congeners. BDE-191 serves as a crucial precursor in the synthesis of BDE-196. By brominating BDE-191, researchers can obtain the desired octaBDE congener for further analysis and study [].
Q2: What spectroscopic data is available for characterizing BDE-191?
A2: The research paper provides details on ¹H NMR, ¹³C NMR, and electron ionization mass spectra for BDE-191, along with its melting point []. These data points are essential for confirming the identity and purity of the synthesized compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



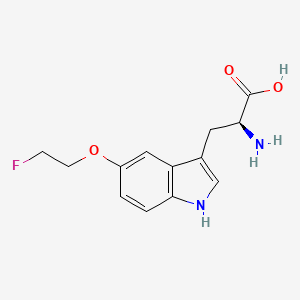
![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)
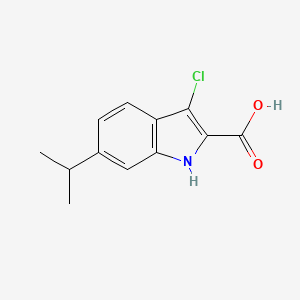
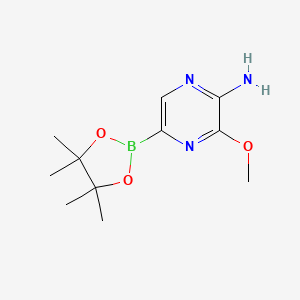
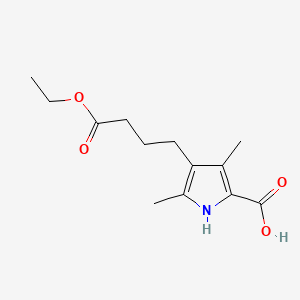

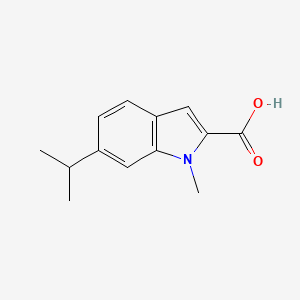
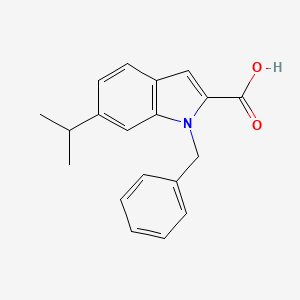
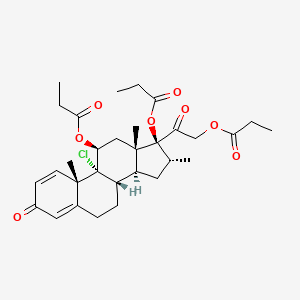
![7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole](/img/structure/B569608.png)
